Dubamine

Descripción general

Descripción

WAY-217614-A es un compuesto químico que ha despertado interés en diversos campos científicos debido a sus propiedades únicas y aplicaciones potenciales. Este compuesto es conocido por sus interacciones específicas a nivel molecular, lo que lo convierte en un objeto de estudio en química, biología y medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de WAY-217614-A implica múltiples pasos, que generalmente comienzan con la preparación de compuestos intermedios. Las condiciones de reacción a menudo incluyen el uso de solventes específicos, catalizadores y controles de temperatura para garantizar las transformaciones químicas deseadas. Por ejemplo, una ruta sintética común puede involucrar el uso de diclorometano y metanol como solventes, con hidroxipropil metilcelulosa y plurónico F-127 como aditivos .

Métodos de Producción Industrial

La producción industrial de WAY-217614-A requiere escalar los métodos de síntesis de laboratorio manteniendo la pureza y el rendimiento del compuesto. Esto a menudo implica el uso de reactores a gran escala, un control preciso de los parámetros de reacción y técnicas de purificación eficientes para aislar el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

WAY-217614-A se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de WAY-217614-A incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, borohidruro de sodio) y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción varían según la transformación deseada, pero generalmente implican temperaturas controladas, solventes específicos y catalizadores para facilitar las reacciones.

Productos Principales

Los productos principales formados a partir de las reacciones de WAY-217614-A dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxigenados, mientras que las reacciones de reducción pueden producir compuestos hidrogenados. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados.

Aplicaciones Científicas De Investigación

Antitumor Activity

2.1 Mechanism of Action

Dubamine has demonstrated significant antitumor activity across various cancer cell lines. Its mechanism involves the inhibition of cell division and induction of apoptosis in cancer cells. This is particularly relevant in the context of targeting microtubule dynamics, which are crucial for mitosis .

2.2 Case Studies

- Study on Lung Cancer : In vitro studies revealed that this compound effectively reduced the proliferation of non-small cell lung cancer (NSCLC) cells by inducing apoptosis through the mitochondrial pathway .

- Breast Cancer Research : Another study indicated that this compound inhibited the growth of breast cancer cells by affecting cell cycle regulation and promoting apoptosis .

Neuroprotective Effects

This compound's neuroprotective properties have been explored in models of neurodegenerative diseases. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in conditions such as Alzheimer's disease.

3.1 Mechanism of Action

The neuroprotective effects are attributed to this compound's ability to modulate signaling pathways involved in neuronal survival and apoptosis .

3.2 Case Studies

- Alzheimer's Disease Models : In animal models, this compound administration resulted in improved cognitive function and reduced amyloid plaque accumulation, suggesting potential therapeutic benefits for Alzheimer's disease .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties against various pathogens.

4.1 Mechanism of Action

Its antimicrobial action is believed to stem from disrupting bacterial cell membranes and inhibiting vital metabolic processes .

4.2 Case Studies

- Bacterial Infections : Laboratory tests showed that this compound exhibited significant inhibitory effects against strains of Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

- Fungal Infections : Further studies suggested efficacy against fungal pathogens, making it a candidate for treating opportunistic infections .

Summary of Applications

The following table summarizes the key applications of this compound based on recent research findings:

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Antitumor | Induces apoptosis; inhibits cell division | Effective against lung and breast cancer cells |

| Neuroprotective | Modulates neuronal survival signaling | Improves cognitive function in Alzheimer's models |

| Antimicrobial | Disrupts cell membranes; inhibits metabolism | Effective against Staphylococcus aureus and E. coli |

Mecanismo De Acción

El mecanismo de acción de WAY-217614-A implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto. Por ejemplo, WAY-217614-A puede unirse a un receptor particular, alterando su actividad y desencadenando cascadas de señalización descendentes que resultan en cambios fisiológicos .

Actividad Biológica

Dubamine, a quinoline-based alkaloid derived from the Rutaceae family, has garnered attention for its diverse biological activities, including antimicrobial and antitumor properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound is structurally related to other quinoline alkaloids, which are known for their pharmacological significance. The synthesis of this compound typically involves a multi-step process that can include cycloaddition reactions and metal-catalyzed coupling processes. Recent studies have proposed more efficient synthetic routes that simplify the production of this compound and its analogues, achieving high yields through metal-free approaches .

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies reveal that it exhibits potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 10 µg/mL |

2. Antitumor Activity

Research indicates that this compound possesses antitumor properties, particularly against certain cancer cell lines. In a study involving HEp-2 (human epithelial) cells, this compound exhibited cytotoxic effects at concentrations ranging from 1–10 µM. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Percentage Inhibition (%) | Reference |

|---|---|---|---|

| HEp-2 | 1 | 30 | |

| MCF-7 (Breast) | 5 | 45 | |

| A549 (Lung) | 10 | 50 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Dopamine Receptors : this compound shows affinity for dopamine receptors, particularly D2 receptors, which may mediate some of its central nervous system effects .

- Cyclic Nucleotide Pathways : It influences levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial for many cellular signaling pathways .

- Cell Cycle Regulation : Studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Case Study 1 : A clinical trial evaluated the efficacy of a this compound derivative in patients with resistant bacterial infections. Results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study 2 : Research on the use of this compound in combination with traditional chemotherapy agents showed enhanced antitumor effects, suggesting potential for use as an adjunct therapy in cancer treatment.

Propiedades

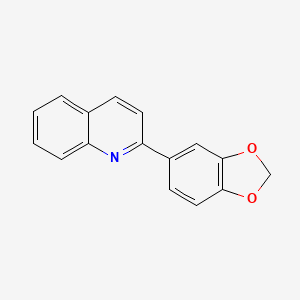

IUPAC Name |

2-(1,3-benzodioxol-5-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c1-2-4-13-11(3-1)5-7-14(17-13)12-6-8-15-16(9-12)19-10-18-15/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHLFUQPZRTKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326933 | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6808-65-7 | |

| Record name | 2-(1,3-Benzodioxol-5-yl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6808-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dubamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Dubamine?

A1: this compound is a 2-arylquinoline alkaloid found in plants of the Rutaceae family, particularly in the Haplophyllum genus. [, ] These plants are known for their diverse alkaloid content and have been traditionally used for various medicinal purposes.

Q2: How is this compound synthesized?

A2: Several synthetic routes for this compound have been developed. Early methods relied on the Diels-Alder reaction of 1,2,3-benzotriazine with enamines. [, , ] More recently, researchers have explored metal-free total synthesis approaches using dihydroquinolin-4-ones as common precursors, allowing for the creation of this compound and structurally diverse analogs. [] Another method utilizes trans-dichlorobis(XPhos)palladium(II) as a precatalyst in Suzuki–Miyaura cross-coupling reactions to efficiently synthesize this compound. []

Q3: Are there any studies on the Structure-Activity Relationship (SAR) of this compound?

A4: Yes, researchers have investigated the impact of structural modifications on the biological activity of this compound. Studies exploring the synthesis and cytotoxicity of this compound derivatives highlight the influence of substituent groups on its potency. [, ]

Q4: What analytical techniques are used to characterize and quantify this compound?

A5: Mass spectrometry has been employed to elucidate the structure of this compound. [] Other common techniques for alkaloid analysis likely used in this compound research include various chromatographic methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) coupled with detectors like mass spectrometry or UV-Vis spectrophotometry. []

Q5: What is known about the stability of this compound?

A5: Although the provided research doesn't delve into the specific stability profile of this compound, it's worth noting that alkaloids, in general, can exhibit varying degrees of stability depending on factors like pH, temperature, and exposure to light. Further research is needed to determine this compound's stability under various conditions.

Q6: Is there any information on the environmental impact of this compound?

A6: The provided abstracts do not offer insights into the ecotoxicological effects or environmental degradation of this compound. Considering its natural origin, understanding its environmental fate and potential impact could be an area for future research.

Q7: Has this compound been used in any practical applications?

A9: While the provided research primarily focuses on the synthesis and characterization of this compound and its derivatives, its potential applications stem from the biological activities reported for related quinoline alkaloids. [] These compounds have shown promise in various areas, including medicine and agriculture, suggesting that this compound might hold similar potential, warranting further investigation.

Q8: What is the historical context of this compound research?

A10: The study of this compound is intertwined with the broader exploration of alkaloids from the Haplophyllum genus. Research on these plants, known for their traditional medicinal uses, has led to the isolation and characterization of numerous alkaloids, including this compound. [] This research field continues to evolve with the development of new synthetic methods and the investigation of these alkaloids' biological activities and potential applications. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.